Cas no 1822668-36-9 (2-Fluoro-1-(pentafluorophenyl)ethan-1-amine)
1822668-36-9 structure
Product Name:2-Fluoro-1-(pentafluorophenyl)ethan-1-amine
Numero CAS:1822668-36-9
MF:C8H5F6N
MW:229.122422933578
CID:5703750
PubChem ID:130060664
Update Time:2025-06-25
2-Fluoro-1-(pentafluorophenyl)ethan-1-amine Proprietà chimiche e fisiche
Nomi e identificatori
-
- EN300-1274380
- 1822668-36-9
- 2-fluoro-1-(pentafluorophenyl)ethan-1-amine
- Benzenemethanamine, 2,3,4,5,6-pentafluoro-α-(fluoromethyl)-
- 2-Fluoro-1-(pentafluorophenyl)ethan-1-amine
-
- Inchi: 1S/C8H5F6N/c9-1-2(15)3-4(10)6(12)8(14)7(13)5(3)11/h2H,1,15H2
- Chiave InChI: RODUFRFBGBFRKD-UHFFFAOYSA-N
- Sorrisi: FCC(C1C(=C(C(=C(C=1F)F)F)F)F)N
Proprietà calcolate
- Massa esatta: 229.03261814g/mol
- Massa monoisotopica: 229.03261814g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 7
- Conta atomi pesanti: 15
- Conta legami ruotabili: 2
- Complessità: 199
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.7
- Superficie polare topologica: 26Ų
Proprietà sperimentali
- Densità: 1.495±0.06 g/cm3(Predicted)
- Punto di ebollizione: 186.0±40.0 °C(Predicted)
- pka: 6.31±0.10(Predicted)
2-Fluoro-1-(pentafluorophenyl)ethan-1-amine Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1274380-0.05g |
2-fluoro-1-(pentafluorophenyl)ethan-1-amine |
1822668-36-9 | 0.05g |
$864.0 | 2023-06-08 | ||
| Enamine | EN300-1274380-0.1g |
2-fluoro-1-(pentafluorophenyl)ethan-1-amine |
1822668-36-9 | 0.1g |
$904.0 | 2023-06-08 | ||
| Enamine | EN300-1274380-0.25g |
2-fluoro-1-(pentafluorophenyl)ethan-1-amine |
1822668-36-9 | 0.25g |
$946.0 | 2023-06-08 | ||
| Enamine | EN300-1274380-0.5g |
2-fluoro-1-(pentafluorophenyl)ethan-1-amine |
1822668-36-9 | 0.5g |
$987.0 | 2023-06-08 | ||
| Enamine | EN300-1274380-1.0g |
2-fluoro-1-(pentafluorophenyl)ethan-1-amine |
1822668-36-9 | 1g |
$1029.0 | 2023-06-08 | ||
| Enamine | EN300-1274380-2.5g |
2-fluoro-1-(pentafluorophenyl)ethan-1-amine |
1822668-36-9 | 2.5g |
$2014.0 | 2023-06-08 | ||
| Enamine | EN300-1274380-5.0g |
2-fluoro-1-(pentafluorophenyl)ethan-1-amine |
1822668-36-9 | 5g |
$2981.0 | 2023-06-08 | ||
| Enamine | EN300-1274380-10.0g |
2-fluoro-1-(pentafluorophenyl)ethan-1-amine |
1822668-36-9 | 10g |
$4421.0 | 2023-06-08 | ||
| Enamine | EN300-1274380-50mg |
2-fluoro-1-(pentafluorophenyl)ethan-1-amine |
1822668-36-9 | 50mg |
$864.0 | 2023-10-01 | ||
| Enamine | EN300-1274380-100mg |
2-fluoro-1-(pentafluorophenyl)ethan-1-amine |
1822668-36-9 | 100mg |
$904.0 | 2023-10-01 |
2-Fluoro-1-(pentafluorophenyl)ethan-1-amine Letteratura correlata
-
Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
-
Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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4. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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